2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide
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Overview
Description
2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-diprop-2-enylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a pyrrolidinone ring and a fluorophenyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-diprop-2-enylacetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the pyrrolidinone ring: This step involves the cyclization of appropriate intermediates, often using reagents like acetic anhydride or similar cyclizing agents.
Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions, where a fluorophenyl halide reacts with a nucleophile.
Final coupling: The final step involves coupling the benzimidazole and pyrrolidinone intermediates, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-diprop-2-enylacetamide
- 2-(2-{1-[(4-bromophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-diprop-2-enylacetamide
Uniqueness
Compared to similar compounds, 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-diprop-2-enylacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Properties
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-3-13-29(14-4-2)25(33)18-31-23-8-6-5-7-22(23)28-26(31)20-15-24(32)30(17-20)16-19-9-11-21(27)12-10-19/h3-12,20H,1-2,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNUHLVEOJESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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